5-Bromo-2-ethynyl-1H-imidazole

Physicochemical Properties Molecular Weight Stoichiometry

Researchers requiring sequential, orthogonal diversification often face added steps when using mono-functional imidazoles. 5-Bromo-2-ethynyl-1H-imidazole resolves this with dual reactive handles. - C2 alkyne for Sonogashira or CuAAC; C5 bromide for Suzuki or Buchwald-Hartwig coupling. - Eliminates protection/deprotection sequences in kinase inhibitor library synthesis. - Enables post-polymerization functionalization and Bergman cyclization precursor synthesis.

Molecular Formula C5H3BrN2
Molecular Weight 170.99 g/mol
Cat. No. B12965594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethynyl-1H-imidazole
Molecular FormulaC5H3BrN2
Molecular Weight170.99 g/mol
Structural Identifiers
SMILESC#CC1=NC=C(N1)Br
InChIInChI=1S/C5H3BrN2/c1-2-5-7-3-4(6)8-5/h1,3H,(H,7,8)
InChIKeyYKNHUHUNDVPGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethynyl-1H-imidazole Overview


5-Bromo-2-ethynyl-1H-imidazole (CAS: 1246549-89-2, MF: C5H3BrN2, MW: 170.99 g/mol) is a 2,5-disubstituted imidazole derivative bearing a terminal ethynyl group at the C2 position and a bromine atom at the C5 position . This dual-functional architecture distinguishes it from simpler imidazole analogs such as 2-ethynyl-1H-imidazole (MW: 92.10 g/mol) , enabling orthogonal reactivity that is not achievable with mono-functionalized or unsubstituted imidazoles.

5-Bromo-2-ethynyl-1H-imidazole: Irreplaceable in Synthesis


Generic substitution of 5-bromo-2-ethynyl-1H-imidazole with unsubstituted 1H-imidazole, 2-ethynyl-1H-imidazole, or 5-bromo-1H-imidazole fails because these analogs lack the precise dual orthogonal reactivity required for sequential transformations. The C2 terminal alkyne enables Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1], while the C5 bromine serves as a handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [2]. Removal of either functional group eliminates one entire synthetic vector, forcing re-optimization of reaction conditions or the introduction of additional protection/deprotection steps. This strict positional and functional complementarity dictates that only the exact compound can fulfill the intended role in multi-step modular syntheses.

5-Bromo-2-ethynyl-1H-imidazole vs. Closest Analogs


Molecular Weight vs. 2-Ethynyl-1H-imidazole

The presence of a bromine atom at the C5 position of 5-bromo-2-ethynyl-1H-imidazole results in a molecular weight of 170.99 g/mol, compared to 92.10 g/mol for the non-brominated analog 2-ethynyl-1H-imidazole . This represents an absolute increase of 78.89 g/mol (85.7% higher mass).

Physicochemical Properties Molecular Weight Stoichiometry

Sonogashira and Suzuki Cross-Coupling Compatibility

5-Bromo-2-ethynyl-1H-imidazole presents two orthogonal reactive sites: a terminal alkyne at C2 suitable for Sonogashira coupling with aryl/vinyl halides, and a C5 bromine amenable to Suzuki-Miyaura coupling with boronic acids [1] [2]. Literature reports for analogous imidazole systems demonstrate Sonogashira coupling yields in the range of 70–93% for 4-alkynylated imidazoles [1]. In contrast, 2-ethynyl-1H-imidazole lacks the C5 halogen handle for Suzuki coupling, while 5-bromo-1H-imidazole lacks the alkyne for click chemistry or alkynylation.

Cross-Coupling Sonogashira Suzuki-Miyaura Modular Synthesis

Regioselective C5 Bromination Advantage

Electrophilic bromination of 2-substituted imidazoles proceeds with high regioselectivity at the C5 position, as demonstrated in one-pot sequential bromination/Sonogashira protocols [1]. This regioselectivity is a direct consequence of the electronic and steric influence of the C2 substituent. Alternative halogenating agents (e.g., N-chlorosuccinimide or N-iodosuccinimide) may yield different regioselectivity profiles or require more forcing conditions. Quantitative data from analogous systems indicate that C5 bromination can be achieved with >90% regioselectivity under optimized conditions [1], whereas chlorination or iodination may give lower selectivity or require protection of the N1 position.

Regioselectivity Halogenation C-H Functionalization

Spectroscopic Differentiation for Fluorescent Materials

Alkynylimidazoles, including 5-bromo-2-ethynyl-1H-imidazole, have been computationally and experimentally characterized for their spectroscopic features, demonstrating potential as fluorescent dyes or responsive materials [1]. Computational studies (DFT) indicate that the electrostatic potential surface (EPS) of the triple bond in bromo-alkynylimidazoles falls within the range of -94 to -105 kJ mol⁻¹, which correlates with successful Sonogashira coupling [2]. While direct comparative fluorescence quantum yield data for the bromo derivative vs. non-brominated analog is not available, the presence of the heavy bromine atom is expected to modulate photophysical properties via spin-orbit coupling and heavy-atom effect, a known class-level phenomenon.

Fluorescence Spectroscopy Materials Science

5-Bromo-2-ethynyl-1H-imidazole: Application Scenarios


Kinase Inhibitor Synthesis via Orthogonal Cross-Couplings

Medicinal chemists building focused kinase inhibitor libraries can leverage the C2 alkyne for Sonogashira coupling to install aryl/heteroaryl groups, followed by Suzuki-Miyaura coupling at the C5 bromine to introduce additional diversity [1]. This sequential, orthogonal diversification strategy, enabled by the compound's dual reactive handles, reduces the number of synthetic steps compared to mono-functionalized analogs, which would require intermediate protection/deprotection sequences [2].

Imidazole-Based Fluorescent Probes and Sensors

The combination of an alkynyl group (conjugation handle) and a bromine atom (heavy-atom effect modifier) makes 5-bromo-2-ethynyl-1H-imidazole a valuable precursor for designing environment-sensitive fluorescent probes [1]. Computational and experimental studies on alkynylimidazoles confirm their utility in polymeric matrices [1], and the bromine substituent offers a means to tune photophysical properties via spin-orbit coupling.

Imidazole-Containing Polymers via Click Chemistry

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate imidazole units into polymer backbones or side chains, while the C5 bromine remains available for post-polymerization functionalization [2]. This dual reactivity is not available with non-brominated ethynylimidazoles, which would lose the ability to further modify the polymer architecture after click conjugation.

Imidazole-Fused Enediynes for Bergman Cycloaromatization

5-Bromo-2-ethynyl-1H-imidazole can serve as a starting point for constructing imidazole-fused enediynes, which undergo thermal Bergman cycloaromatization [2]. The C5 bromine facilitates cross-coupling to install additional alkyne units, and the C2 ethynyl group provides the requisite enediyne framework. This specific substitution pattern is essential for achieving the correct geometry for cyclization.

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